![molecular formula C7H4Br2F2 B1448656 2-Bromo-3,5-difluorobenzyl bromide CAS No. 1807071-26-6](/img/structure/B1448656.png)
2-Bromo-3,5-difluorobenzyl bromide
Overview
Description
2-Bromo-3,5-difluorobenzyl bromide is a chemical compound with the CAS Number: 1807071-26-6 . It has a molecular weight of 285.91 . The IUPAC name for this compound is 2-bromo-1-(bromomethyl)-3,5-difluorobenzene .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-difluorobenzyl bromide involves the reaction of triphenyl phosphorus and carbon tetrabromide in ether at room temperature . The 3,5-difluorobenzyl alcohol is then slowly added to the reaction system and the reaction mixture is stirred at 25°C for 40 minutes .Molecular Structure Analysis
The linear formula of 2-Bromo-3,5-difluorobenzyl bromide is F2C6H3CH2Br . The InChI code for this compound is 1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 .Physical And Chemical Properties Analysis
2-Bromo-3,5-difluorobenzyl bromide is a liquid at room temperature . It has a refractive index of 1.521 and a density of 1.6 g/mL at 25 °C . The boiling point of this compound is 65 °C at 4.5 mmHg .Scientific Research Applications
Pharmaceutical Synthesis
2-Bromo-3,5-difluorobenzyl bromide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, particularly at the benzylic position, allows for the creation of a wide range of biologically active molecules. For instance, it can be used to synthesize γ-secretase inhibitors , which are potential treatments for Alzheimer’s disease .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block. It can undergo nucleophilic substitution reactions (SN1 or SN2), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is essential for constructing complex organic molecules, including those with potential medicinal properties .
Material Science
The incorporation of fluorine atoms in materials science can significantly alter the properties of organic molecules, making them more resistant to degradation and altering their electronic properties2-Bromo-3,5-difluorobenzyl bromide can be used to introduce fluorine into polymers or small molecules, potentially leading to materials with enhanced stability and novel characteristics .
Agrochemical Research
In agrochemical research, halogenated compounds like 2-Bromo-3,5-difluorobenzyl bromide are often explored for their potential as precursors to new pesticides or herbicides. The presence of bromine and fluorine can contribute to the development of compounds with specific modes of action against agricultural pests .
Chemical Biology
This compound’s role in chemical biology is linked to its ability to be a precursor for bioactive molecules. By facilitating the synthesis of molecules that can interact with biological systems, researchers can study biological pathways and potentially discover new drug targets .
Environmental Science
While not a direct application, the study of compounds like 2-Bromo-3,5-difluorobenzyl bromide in environmental science is crucial. Understanding their stability, degradation, and potential environmental impact is essential for assessing the safety and ecological effects of new materials or chemicals introduced into the environment .
Safety and Hazards
2-Bromo-3,5-difluorobenzyl bromide is classified as a skin corrosive substance . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statement for this compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, and P363 .
properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSJQGXOBIKLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-difluorobenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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